molecular formula C7H9N B147104 2,5-Dimethylpyridine CAS No. 589-93-5

2,5-Dimethylpyridine

Cat. No. B147104
CAS RN: 589-93-5
M. Wt: 107.15 g/mol
InChI Key: XWKFPIODWVPXLX-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine is a derivative of the pyridine molecule, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The 2,5-dimethylpyridine structure implies that two methyl groups are attached to the pyridine ring at the 2nd and 5th positions. This compound is related to various chemical reactions and possesses unique physical and chemical properties that make it of interest in different areas of chemical research.

Synthesis Analysis

The synthesis of compounds related to 2,5-dimethylpyridine often involves catalytic hydrogenation and selective methylation processes. For instance, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a model compound for studying reactions of 5-methyl tetrahydrofolate, includes anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation at N-5 with formaldehyde in the presence of KBH4 . Another related compound, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized via a Pd(0) catalyzed cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of compounds containing the pyridine ring can be quite complex. For example, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate shows a dimeric structure with a row of five fused rings, including two terminal pyridine rings . The indium atoms in this compound are 5-coordinate and adopt a distorted trigonal bipyramidal geometry . Similarly, the structure of 3,5-bis(2,5-dimethylphenyl)pyridine was characterized by XRD and spectroscopic techniques, and the data were in good agreement with theoretical calculations .

Chemical Reactions Analysis

2,5-Dimethylpyridine derivatives participate in various chemical reactions. For instance, the reaction of 2,5-diethynylpyridine with dimesitylborane resulted in an unexpected tris-hydroboration product . The behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was investigated, leading to the formation of a n–σ* complex with molecular iodine . These reactions highlight the reactivity of pyridine derivatives and their potential in forming novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethylpyridine derivatives can vary widely. For example, a series of 6-substituted-2,4-dimethyl-3-pyridinols exhibited interesting antioxidant properties and were indefinitely stable to air oxidation . The basicities of these pyridinols approached physiological pH with increasing electron density in the ring . The bioactive characteristics of 3,5-bis(2,5-dimethylphenyl)pyridine were confirmed experimentally, indicating that the molecule is biologically active . The crystal structures of 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine revealed aromatic face-to-face pi-stacking in the solid state .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Synthesis of Pyridine Derivatives : Research demonstrates the use of 2,5-dimethylpyridine in the synthesis of various pyridine derivatives. For instance, its role in the microwave-assisted synthesis of pyridine 2,6-dicarboxylic acid highlights its utility in enhancing chemical processes (Zhang et al., 2010).
  • Ionic Liquid Matrices in MALDI-MS : 2,5-Dimethylpyridine is involved in the creation of ionic liquid matrices for improved bacterial analysis in mass spectrometry, demonstrating its application in analytical chemistry (Abdelhamid et al., 2013).

2. Materials Science and Engineering

  • Photoluminescence Properties : The compound is used in the synthesis of copper(I) iodide complexes, where it influences the photoluminescent properties of these materials. This application is significant in the field of materials science and photonics (Kitada & Ishida, 2014).
  • Corrosion Inhibition : Studies have shown that 2,5-dimethylpyridine acts as an effective corrosion inhibitor for aluminum in various solutions, highlighting its potential in corrosion control and materials preservation (Padash et al., 2020).

3. Pharmaceutical and Biomedical Applications

  • Improving Monoclonal Antibody Production : Research on 2,5-dimethylpyridine derivatives has demonstrated their potential to enhance monoclonal antibody production in Chinese hamster ovary cell cultures, indicating its significance in pharmaceutical manufacturing (Aki et al., 2021).

Safety And Hazards

2,5-Dimethylpyridine is considered hazardous. It is toxic if swallowed or inhaled, and it is fatal in contact with skin . It causes skin irritation and serious eye damage . It may cause respiratory irritation . It is also classified as flammable .

Future Directions

The future directions for 2,5-Dimethylpyridine are not explicitly mentioned in the search results .

properties

IUPAC Name

2,5-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWKFPIODWVPXLX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID0060436
Record name 2,5-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Colorless to light yellow liquid; [Jubilant Life Sciences MSDS], Liquid
Record name 2,5-Dimethylpyridine
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Record name 2,5-Dimethylpyridine
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Vapor Pressure

3.36 [mmHg]
Record name 2,5-Dimethylpyridine
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Product Name

2,5-Dimethylpyridine

CAS RN

589-93-5
Record name 2,5-Dimethylpyridine
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Record name 2,5-Lutidine
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Record name 2,5-DIMETHYLPYRIDINE
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Record name Pyridine, 2,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
657
Citations
MAS Goher, FA Mautner, NA Al-Salem - Polyhedron, 1997 - Elsevier
Catina di-μ(1,1)-azido[di-μ(1,1)-azidobis(2,5-dimethylpyridine)dicopper(II)] (1) and di-μ(1,1)-azidobis[azido(2,5-dimethylpyridine)(formamide)]dicopper(II) (2) were synthesized and …
Number of citations: 18 www.sciencedirect.com
V Bassiloua, L Ghaicha, M Privat, R Bennes… - Journal of solution …, 1995 - Springer
Activities of 2,5-dimethylpyridine in aqueous solution have been measured at eleven temperatures, two below and nine above the lower critical temperature of the mixture, by the …
Number of citations: 7 link.springer.com
H Sellami, A Hamraoui, M Privat, R Olier - Langmuir, 1998 - ACS Publications
Experimental evidence is brought for layering transitions at solid (silica) surfaces in contact with liquid mixtures, ie, first-order transitions whereby the coverage of the surface jumps by …
Number of citations: 15 pubs.acs.org
S Buffagni, LM Vallarino, JV Quagliano - Inorganic Chemistry, 1964 - ACS Publications
The coordination compounds of pyridine with tran-sition metal ions are among the most extensively and accurately studied, and it is somewhat surprising, in contrast, that relatively little …
Number of citations: 85 pubs.acs.org
JW Pavlik, N Kebede, M Thompson… - Journal of the …, 1999 - ACS Publications
Irradiation of dimethylpyridine vapors (2−5 Torr) at 254 nm results in the formation of two sets of isomerization products. One set, formed in the larger yield, is substantially quenched …
Number of citations: 28 pubs.acs.org
AD Bond, JE Davies - Acta Crystallographica Section E: Structure …, 2002 - scripts.iucr.org
The crystal structure of 2,5-lutidine (2,5-dimethylpyridine, C7H9N) has been determined at 150 (2) K following in situ crystal growth from the liquid. In space group P\overline 1, the …
Number of citations: 11 scripts.iucr.org
MAS Goher, NA Al-Salem, FA Mautner - Polyhedron, 1997 - Elsevier
Cobalt(III) azido complexes of some disubstituted pyridine ligands of the type CoL 3 (N 3 ) 3 have been prepared and characterized. The complexes gave non-conducting solutions and …
Number of citations: 20 www.sciencedirect.com
A Pladzyk, J Olszewska, K Baranowska… - Transition Metal …, 2010 - Springer
Cobalt(II) tri-tert-butoxysilanethiolates with 2,5-dimethylpyridine, 3,4-dimethylpyridine and 3,5- dimethylpyridine co-ligands have been synthesized by reaction of bimetallic [Co{μ-SSi(O t …
Number of citations: 14 link.springer.com
K Suyama, S Adachi - Journal of Agricultural and Food Chemistry, 1980 - ACS Publications
The condensation reaction of amino acids with simple aldehydes to quarternary pyridinium betaines and the thermal decomposition of the pyridinium betaines to volatile pyridines were …
Number of citations: 55 pubs.acs.org
RL Jones, CW Rees - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
2-Dichloromethyl-2,5-dimethyl-2H-pyrrole gave 2-ethoxymethyl-5-methylpyridine with sodium ethoxide, 2,5-dimethylpyridine with sodium hydride, and, in a more extensive …
Number of citations: 4 pubs.rsc.org

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